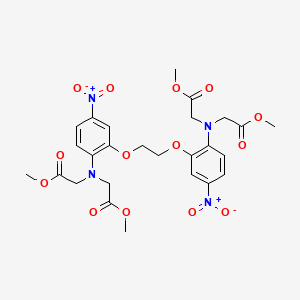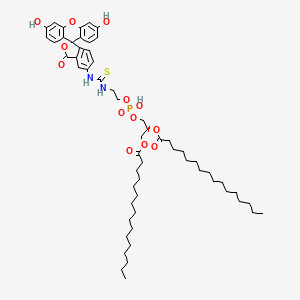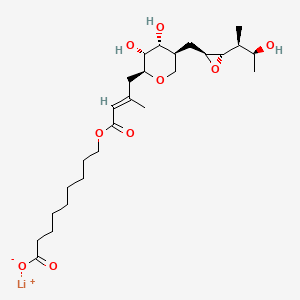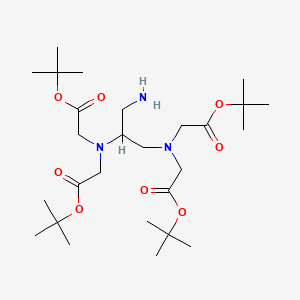
セチプチリン-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Setiptiline-d3 is a deuterated form of Setiptiline, a tetracyclic antidepressant. It is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of Setiptiline. The deuterium atoms in Setiptiline-d3 replace hydrogen atoms, which can help in tracing the compound in biological systems without altering its pharmacological properties.
科学的研究の応用
Setiptiline-d3 is widely used in scientific research for:
Pharmacokinetic Studies: Tracing the metabolic pathways of Setiptiline in biological systems.
Drug Development: Understanding the interaction of Setiptiline with biological targets.
Biological Research: Studying the effects of Setiptiline on neurotransmitter systems.
Industrial Applications: Used as a reference standard in quality control and analytical testing.
作用機序
Target of Action
Setiptiline-d3, also known as Setiptiline, primarily targets the α2 adrenergic receptor and serotonin receptors 3, 5 . The α2 adrenergic receptor is a type of adrenergic receptor, which plays a key role in regulating neurotransmitter release. Serotonin receptors are a group of G protein-coupled receptors and ligand-gated ion channels found in the central and peripheral nervous systems .
Mode of Action
Setiptiline-d3 acts as an antagonist at the α2 adrenergic receptor and at serotonin receptors 3, 5 . The antagonism of the α2 receptors likely relieves presynaptic inhibition of adrenergic neurotransmission, allowing for greater and longer sustained release of noradrenaline into the synapse . The antagonism of serotonin receptors may produce an upregulation of the receptors leading to an eventual increase in serotonergic signaling .
Biochemical Pathways
It is known that the drug’s antagonistic action on α2 adrenergic and serotonin receptors can influence thenoradrenergic and serotonergic neurotransmission pathways . This can lead to increased levels of noradrenaline and serotonin in the brain, which are associated with mood regulation .
Pharmacokinetics
Like many other antidepressants, it is likely to be well absorbed from the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in urine .
Result of Action
The primary result of Setiptiline-d3’s action is the reduction of symptoms of major depressive disorder . This is achieved through its antagonistic effects on α2 adrenergic and serotonin receptors, leading to increased levels of noradrenaline and serotonin in the brain .
生化学分析
Biochemical Properties
Setiptiline-d3 interacts with various biomolecules, including enzymes and proteins. It acts as a norepinephrine reuptake inhibitor, an α2-adrenergic receptor antagonist, and a serotonin receptor antagonist, likely at the 5-HT2A, 5-HT2C, and/or 5-HT3 subtypes . It also functions as an H1 receptor inverse agonist/antihistamine .
Cellular Effects
Setiptiline-d3 influences cell function by interacting with various cellular processes. Its antagonism of the α2 adrenergic receptor and serotonin receptors likely relieves presynaptic inhibition of adrenergic neurotransmission, allowing for greater and longer sustained release of noradrenaline into the synapse . This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of Setiptiline-d3 involves its binding interactions with biomolecules and its effects on enzyme activity and gene expression. As a norepinephrine reuptake inhibitor and α2-adrenergic receptor antagonist, it allows for greater and longer sustained release of noradrenaline into the synapse . Its antagonism of serotonin receptors may produce an upregulation of the receptors leading to an eventual increase in serotonergic signaling .
Metabolic Pathways
It is known to interact with enzymes and cofactors as part of its role as a norepinephrine reuptake inhibitor and α2-adrenergic receptor antagonist .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Setiptiline-d3 involves the incorporation of deuterium atoms into the Setiptiline molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions typically involve:
Catalyst: Palladium on carbon (Pd/C)
Solvent: Deuterated methanol or ethanol
Temperature: Room temperature to 50°C
Pressure: 1-5 atm of deuterium gas
Industrial Production Methods
Industrial production of Setiptiline-d3 follows similar synthetic routes but on a larger scale. The process involves:
Preparation of Deuterated Precursors: Using deuterated reagents to prepare intermediates.
Catalytic Hydrogenation: Employing large-scale reactors with Pd/C catalysts.
Purification: Utilizing chromatographic techniques to isolate and purify Setiptiline-d3.
化学反応の分析
Types of Reactions
Setiptiline-d3 undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions with halogenated compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Conversion to alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
類似化合物との比較
Similar Compounds
Mianserin: Another tetracyclic antidepressant with similar pharmacological properties.
Mirtazapine: A close analogue of Setiptiline with a similar mechanism of action.
Aptazapine: Shares structural similarities with Setiptiline and exhibits similar antidepressant effects.
Uniqueness of Setiptiline-d3
Setiptiline-d3 is unique due to the presence of deuterium atoms, which makes it an invaluable tool in pharmacokinetic studies. The deuterium atoms provide a distinct mass difference, allowing for precise tracing and analysis in biological systems without altering the compound’s pharmacological properties.
特性
CAS番号 |
1795024-97-3 |
|---|---|
分子式 |
C19H19N |
分子量 |
264.386 |
InChI |
InChI=1S/C19H19N/c1-20-11-10-18-16-8-4-2-6-14(16)12-15-7-3-5-9-17(15)19(18)13-20/h2-9H,10-13H2,1H3/i1D3 |
InChIキー |
GVPIXRLYKVFFMK-FIBGUPNXSA-N |
SMILES |
CN1CCC2=C(C1)C3=CC=CC=C3CC4=CC=CC=C24 |
同義語 |
2,3,4,9-Tetrahydro-2-(methyl-d3)-1H-dibenzo[3,4:6,7]cyclohepta[1,2-c]pyridine; Org 8282-d3; MO-8282-d3; Teciptilline-d3; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine](/img/structure/B586920.png)
![1,4-Dioxaspiro[4.4]nonane-7-carbonitrile](/img/structure/B586921.png)
![Benzyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B586926.png)
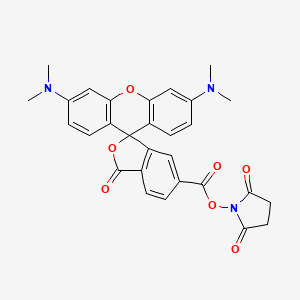

-(+)-TimololEther](/img/structure/B586931.png)
